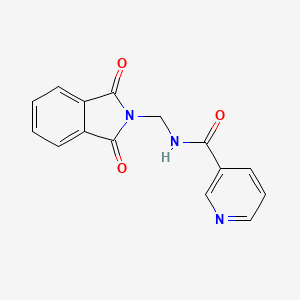![molecular formula C16H10Br6Cl2O2 B14634619 1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) CAS No. 52642-38-3](/img/structure/B14634619.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two 3,4,5-tribromo-2-chlorobenzene groups via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) typically involves the reaction of 1,4-butanediol with 3,4,5-tribromo-2-chlorophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the phenolic groups of 3,4,5-tribromo-2-chlorophenol to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with biological molecules, potentially disrupting their normal function. Additionally, the compound’s structure allows it to interact with cellular membranes, proteins, and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- 1,1’-(2-Butene-1,4-diyl)bis(3,4,5-tribromo-2-chlorobenzene)
- 1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is unique due to its specific butane backbone and the presence of multiple bromine and chlorine atoms, which confer distinct chemical and biological properties
Propiedades
Número CAS |
52642-38-3 |
|---|---|
Fórmula molecular |
C16H10Br6Cl2O2 |
Peso molecular |
784.6 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-chloro-5-[4-(3,4,5-tribromo-2-chlorophenoxy)butoxy]benzene |
InChI |
InChI=1S/C16H10Br6Cl2O2/c17-7-5-9(15(23)13(21)11(7)19)25-3-1-2-4-26-10-6-8(18)12(20)14(22)16(10)24/h5-6H,1-4H2 |
Clave InChI |
QCUUPMPWAAZZMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Br)Br)Cl)OCCCCOC2=CC(=C(C(=C2Cl)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
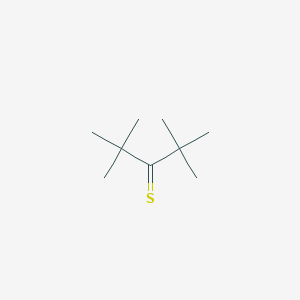
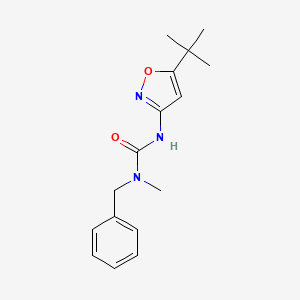
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
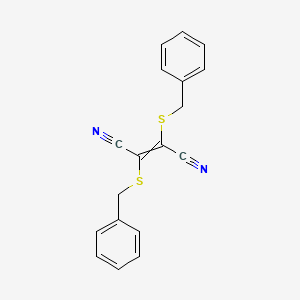
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
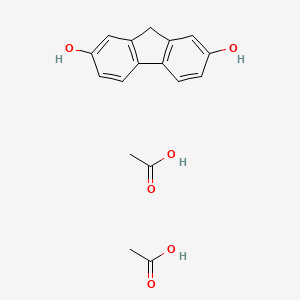
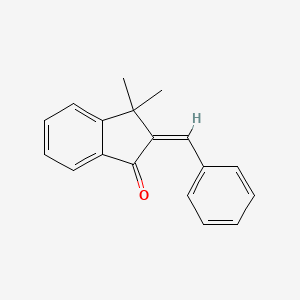
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)

